3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique molecular structure, which incorporates a pyrazole ring, a furan moiety, and a fluorophenyl group. It is primarily studied for its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research organizations specializing in synthetic organic compounds. Notably, it is available through platforms like ChemDiv and Sigma-Aldrich, which provide detailed specifications including molecular weight, structure, and synthesis methods .
The compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its pyrazole ring. It also falls under the category of carboxamides due to the carboxamide functional group present in its structure.
The synthesis of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide typically involves several steps:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis.
The molecular structure of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide can be represented by its molecular formula:
CC(C(=O)N(Cc1ccco1)Cc2ccc(F)cc2)N1C(=N)C(=C(N=C1)C(=O)N)
The compound can participate in various chemical reactions due to its functional groups:
Technical details on reaction conditions (temperature, solvents, catalysts) are essential for achieving desired outcomes.
The mechanism of action for 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide is still under investigation, but potential pathways include:
Data from pharmacological studies would provide insights into its efficacy and specificity.
Relevant data from experimental analyses are necessary to characterize these properties accurately.
3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide shows promise in several scientific fields:
Continued research into this compound could yield significant advancements in drug discovery and therapeutic applications.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3